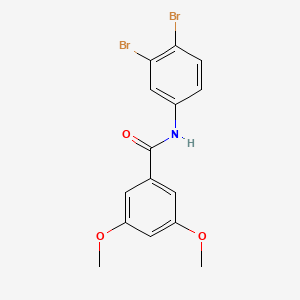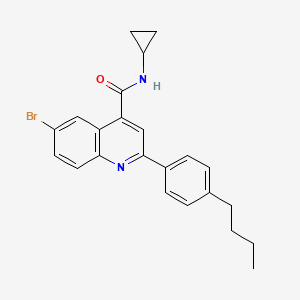![molecular formula C26H23ClN2O B4263719 N-[1-(4-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B4263719.png)
N-[1-(4-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-[1-(4-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide is a synthetic compound used in scientific research. It is commonly referred to as CQ1 and is categorized as a quinolinecarboxamide derivative. CQ1 has been studied for its potential applications in cancer research and is known for its unique mechanism of action.
Mecanismo De Acción
CQ1 works by targeting a specific protein, known as Bcl-2, which is involved in regulating cell death. By inhibiting Bcl-2, CQ1 is able to induce apoptosis in cancer cells. Additionally, CQ1 has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that CQ1 has a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. Additionally, CQ1 has been shown to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CQ1 has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, CQ1 has been shown to have low toxicity, making it a safer alternative to other compounds used in cancer research. However, one limitation of CQ1 is that it may not be effective against all types of cancer cells.
Direcciones Futuras
There are a number of potential future directions for research involving CQ1. One area of interest is the development of new combination therapies involving CQ1 and other cancer treatments. Additionally, researchers may explore the use of CQ1 in the treatment of other diseases, such as neurodegenerative disorders. Finally, further studies may be conducted to better understand the mechanism of action of CQ1 and to identify new targets for cancer therapy.
Aplicaciones Científicas De Investigación
CQ1 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. CQ1 has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O/c1-16-8-9-20(14-17(16)2)25-15-23(22-6-4-5-7-24(22)29-25)26(30)28-18(3)19-10-12-21(27)13-11-19/h4-15,18H,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBFUQKFOXISAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B4263637.png)

![N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B4263643.png)
![2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B4263644.png)
![5-[(cyclopropylcarbonyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B4263645.png)
![N-[4-(4-butylphenyl)-3-cyano-2-thienyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4263668.png)
![4-(4-isobutylphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4263675.png)
![1-[4-(benzyloxy)phenyl]-4-(2-thienylacetyl)piperazine](/img/structure/B4263681.png)


![ethyl 2-({[6-bromo-2-(4-butylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4263698.png)
![2-(2,5-dichlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4263727.png)
![1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4263733.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide](/img/structure/B4263740.png)